molecular formula C10H7BrN2O2S B13662543 Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate

Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate

Cat. No.: B13662543
M. Wt: 299.15 g/mol
InChI Key: CLINCZIWOHMPMG-UHFFFAOYSA-N
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Description

Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a 5-bromopyridine moiety and a methyl ester group at the 4-position of the thiazole. Its molecular formula is C₁₀H₇BrN₂O₂S, with a molecular weight of 299.15 g/mol. The methyl ester group provides a site for further functionalization, such as hydrolysis to carboxylic acids or conversion to amides .

Properties

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

IUPAC Name

methyl 2-(5-bromopyridin-2-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H7BrN2O2S/c1-15-10(14)8-5-16-9(13-8)7-3-2-6(11)4-12-7/h2-5H,1H3

InChI Key

CLINCZIWOHMPMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis Using Pyridine-2-carbothioamide and Ethyl 2-chloro-3-oxobutanoate

One well-established method involves the condensation of pyridine-2-carbothioamide derivatives with ethyl 2-chloro-3-oxobutanoate under reflux conditions in absolute ethanol. This reaction forms the ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate scaffold, which can be adapted for 5-bromopyridin-2-yl substitution by using the corresponding brominated pyridine-carbothioamide.

Procedure Summary:

  • Mix pyridine-2-carbothioamide (or 5-bromopyridin-2-carbothioamide) with ethyl 2-chloro-3-oxobutanoate in absolute ethanol.
  • Reflux the mixture for approximately 5 hours.
  • Cool the reaction mixture and pour into cold water.
  • Neutralize with sodium bicarbonate solution (10%).
  • Filter the precipitate, wash with water, and recrystallize from water or ethanol.

This method yields the ethyl ester of the thiazole carboxylate, which can be converted to the methyl ester by transesterification if desired.

Reaction Conditions Table:

Reagent Amount (mmol) Solvent Temperature Time
Pyridine-2-carbothioamide 30 Absolute ethanol Reflux 5 hours
Ethyl 2-chloro-3-oxobutanoate 30 Absolute ethanol Reflux 5 hours

Note: For the bromopyridinyl derivative, use 5-bromopyridin-2-carbothioamide accordingly.

Ester Hydrazinolysis and Further Functionalization

Following the initial synthesis, the ethyl ester can be converted into the corresponding hydrazide by hydrazinolysis using hydrazine hydrate in absolute ethanol under reflux for 6 hours. This intermediate is useful for further transformations but is also a step toward obtaining the methyl ester derivative by alternative esterification techniques.

Direct Bromination and Palladium-Catalyzed Coupling

In cases where the thiazole ring is constructed first without the bromopyridinyl substituent, bromination at the 5-position of the pyridine ring can be achieved using brominating agents under controlled conditions. Alternatively, palladium-catalyzed cross-coupling methods such as Suzuki–Miyaura coupling can be employed to introduce the 5-bromopyridin-2-yl substituent onto a preformed thiazole ring bearing a suitable leaving group.

One patent describes a method involving the reaction of 5-bromopyridin-2-yl tetrazole derivatives with formaldehyde and palladium on carbon catalyst under hydrogen atmosphere to obtain bromopyridinyl-substituted heterocycles, illustrating the utility of palladium catalysis in related systems.

Use of α-Bromoketones and Thioamides

Another route involves preparing α-bromoketones, such as α-bromoketones derived from 5-bromopyridin-2-yl ketones, which are then reacted with thioamides or thiourea derivatives to form the thiazole ring. This method provides flexibility in introducing various substituents on the thiazole ring.

Methyl Ester Formation

The methyl ester functionality at the 4-position of the thiazole ring can be introduced by:

  • Using methyl 2-chloro-3-oxobutanoate instead of the ethyl ester precursor.
  • Transesterification of the ethyl ester with methanol under acidic or basic catalysis.
  • Direct esterification of the corresponding acid with methanol and acid catalyst.

Research Data and Yields

From the literature, yields for the Hantzsch thiazole synthesis step typically range from 70% to 85%, with high purity after recrystallization. The hydrazinolysis step proceeds with yields around 75%-80%. Bromination and palladium-catalyzed coupling steps often afford products in yields exceeding 80%, depending on reaction optimization.

Summary Table of Key Steps and Yields:

Step Conditions Yield (%) Notes
Hantzsch thiazole synthesis Reflux in ethanol, 5 h 70–85 Starting from bromopyridinyl carbothioamide
Hydrazinolysis of ester Hydrazine hydrate, reflux 6 h 75–80 Converts ester to hydrazide
Bromination / Pd-catalyzed coupling Pd/C catalyst, hydrogen atmosphere or Suzuki coupling >80 For introduction of bromopyridinyl substituent
Ester transesterification Methanol, acid/base catalysis 80–90 Converts ethyl ester to methyl ester

Analytical Characterization

The synthesized methyl 2-(5-bromopyridin-2-yl)thiazole-4-carboxylate is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound .

Scientific Research Applications

Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a pyridine ring. It has applications in medicinal chemistry and material science.

Scientific Research Applications

This compound has several scientific research applications:

  • Medicinal Chemistry It serves as a building block in synthesizing potential therapeutic agents, including antimicrobial and anticancer compounds.
  • Biological Studies The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
  • Material Science It is explored for its electronic properties and potential use in organic electronics and photonics.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Nucleophilic substitution The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols. Reagents such as sodium azide or primary amines in solvents such as ethanol or acetonitrile can be used.
  • Oxidation and reduction The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties. Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
  • Coupling reactions The compound can undergo Suzuki or Heck coupling reactions to form more complex structures. Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or DMF can be used.

The major products formed from these reactions depend on the specific reagents and conditions used. Nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Similar Compounds

Examples of similar compounds include:

  • Methyl 2-bromo-5-methylthiazole-4-carboxylate This compound is similar in structure but has a methyl group instead of a pyridine ring.
  • 2,4-Disubstituted thiazoles These compounds share the thiazole ring but have different substituents at the 2 and 4 positions, leading to varied biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound’s structural analogs differ in substituent positions, halogenation, and functional groups. Below is a comparative analysis based on available

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate C₁₀H₇BrN₂O₂S 299.15 5-Bromo-pyridin-2-yl, methyl ester (C-4) Cross-coupling precursor, drug intermediate
Methyl-4-bromothiazole-2-carboxylate (1025468-06-7) C₅H₃BrN₂O₂S 235.06 Bromine at thiazole C-4, methyl ester (C-2) Higher reactivity at thiazole bromine site
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate C₁₂H₁₂N₂O₂S 264.30 Methyl at thiazole C-4, pyridin-4-yl Intermediate for amide derivatization
4-Methylthiazole-2-carboxylic acid (14542-16-6) C₅H₅NO₂S 143.16 Methyl at thiazole C-4, carboxylic acid Enhanced solubility due to -COOH group
Ethyl 2-((tert-Boc-amino)methyl)thiazole-4-carboxylate (96929-05-4) C₁₂H₁₈N₂O₄S 286.35 Boc-protected aminomethyl at thiazole C-2 Stabilized amino group for peptide synthesis

Key Observations

Substituent Position and Reactivity :

  • Bromine placement significantly alters reactivity. In the target compound, bromine on the pyridine ring (vs. thiazole in 1025468-06-7) directs cross-coupling reactions to the pyridine moiety, whereas bromothiazoles are more reactive in nucleophilic substitutions .
  • The methyl ester at thiazole C-4 (target) vs. C-2 (1025468-06-7) influences steric and electronic effects during derivatization .

Functional Group Impact: Ester vs. Carboxylic Acid: Methyl/ethyl esters (target, 1025468-06-7, ) offer synthetic flexibility, while carboxylic acids (14542-16-6) improve water solubility but limit further coupling without activation . Amino Protection: The Boc-protected amino group in 96929-05-4 enables controlled deprotection for targeted bioconjugation, a feature absent in the target compound .

Physicochemical Properties :

  • Molecular Weight and Lipophilicity : Bromine increases molecular weight and lipophilicity (target vs. 14542-16-6), enhancing membrane permeability in biological systems.
  • Boiling Points : Ethyl esters (e.g., 96929-05-4, boiling point 401.4°C ) generally exhibit higher boiling points than methyl analogs due to increased alkyl chain length.

Q & A

Q. Advanced Research Focus

  • Ester Group : Replacing methyl with ethyl (e.g., Ethyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate) increases logP by ~0.5, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Bromine Position : Bromine at pyridine position 5 (vs. 2 or 6) alters electron-withdrawing effects, improving binding to hydrophobic kinase pockets (IC₅₀ reduction by 30% in EGFR assays) .
  • Computational Modeling : Density Functional Theory (DFT) predicts metabolic stability by analyzing frontier molecular orbitals .

What strategies can resolve discrepancies in bioactivity data across different studies involving this compound?

Advanced Research Focus
Common discrepancies arise from assay conditions or impurities:

  • Purity Validation : Require >95% purity via ¹H/¹³C NMR and HPLC (C18 column, MeOH/H₂O mobile phase).
  • Standardized Assays : Use identical cell lines (ATCC-verified) and DMSO concentrations (<1% v/v).
  • Analog Comparison : Test derivatives (e.g., bromine at pyridine position 6) to isolate structural contributions to activity .

In crystallographic studies, how can researchers address challenges like twinning or poor diffraction quality?

Q. Advanced Research Focus

  • Twinning : Use SHELXL’s TWIN/BASF commands for refinement. Collect data from multiple crystals to identify non-twinned regions .
  • Poor Diffraction : Dehydrate crystals gradually (e.g., 30% glycerol) or use synchrotron radiation for weak patterns. Co-crystallization with protein targets (e.g., kinases) may stabilize lattice contacts .

What advanced analytical techniques track the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Major degradation products (e.g., hydrolyzed ester) identified via HRMS .
  • NMR Stability Studies : ¹H NMR in PBS:D₂O (9:1) at 37°C tracks real-time hydrolysis of the methyl ester .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Q. Advanced Research Focus

  • Substituent Libraries : Synthesize analogs with halogen (Cl, F), alkyl (ethyl, tert-butyl), or electron-donating groups (OCH₃) at pyridine/thiazole positions.
  • Binding Assays : Pair surface plasmon resonance (SPR) with molecular docking (AutoDock Vina) to correlate substituent effects with binding energy (ΔG) .

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